molecular formula C7H10BrN3O2S B1522569 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide CAS No. 1083326-15-1

2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide

Cat. No. B1522569
CAS RN: 1083326-15-1
M. Wt: 280.14 g/mol
InChI Key: JKRUBMPUAXWOCZ-UHFFFAOYSA-N
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Description

2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H10BrN3O2S . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide is 1S/C7H10BrN3O2S/c1-11(2)14(12,13)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) . The molecular weight of the compound is 280.15 .


Physical And Chemical Properties Analysis

2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide is a powder at room temperature . The compound is thermally stable up to 210 °C . The UV–Vis–NIR transmittance spectrum reveals that the compound exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm .

Scientific Research Applications

  • Drug Development: Its unique properties make it ideal for developing new drugs and investigating biological processes.
  • Hydrogen-Bonding Studies : Used to study hydrogen-bonding patterns in cocrystals .
  • Synthesis of Polycyclic Azaarenes : Employed in the synthesis of complex organic structures .
  • Electron Acceptor in Crystallography : Acts as an electron acceptor in crystal growth studies .

Safety and Hazards

The compound has been classified as harmful by inhalation, in contact with skin, and if swallowed . It is also classified under GHS07 with the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O2S/c1-11(2)14(12,13)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRUBMPUAXWOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cold (0 C) suspension of 2-amino-5-bromo-3-pyridinesulfonyl chloride (92.1 mmol) in dry 1,4-dioxane (92 mL) was added pyridine (101.3 mmol) followed by a 2M solution of dimethylamine in THF (101.3 mmol). The reaction was allowed to warm to rt for 2 h, heated to 50 C for 1 h, then cooled to rt. After standing for 2 h, the precipitate was collected by filtration and rinsed with a minimal amount of cold water. Drying the precipitate to constant weight under high vacuum provided 14.1 g (55%) of the title compound as a white solid. MS (ES)+m/e 279.8, 282.0 [M+H]+.
Quantity
92.1 mmol
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reactant
Reaction Step One
Quantity
92 mL
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solvent
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101.3 mmol
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reactant
Reaction Step Two
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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Name
Quantity
101.3 mmol
Type
reactant
Reaction Step Five
Yield
55%

Synthesis routes and methods II

Procedure details

To a stirred solution of a pyridineamine such as 3-amino-5-bromo-2-chloropyridine (24 mmol) in dichloromethane (50 mL) was added pyridine (37 mmol) followed by benzenesulfonyl chloride (35 mmol) dropwise over 5 minutes. The reaction mixture was stirred at RT for 18 h and evaporated to dryness in vacuo. The residue was purified by flash chromatography on silica gel (15% hexanes in CH2Cl2 then 0 to 5% EtOAc in 15% hexanes in CH2Cl2). During evaporation of the solvents the product crashed out. The resultant slurry was diluted with hexanes, filtered and dried under vacuum to give the title compound (2.89 g, 34%) as a white solid. MS (ES) m/e 346.7 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
37 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step Two
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 2
2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 3
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2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 4
2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 5
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2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide

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